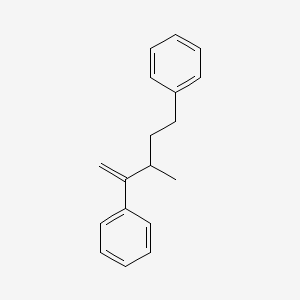
1,1'-(3-Methylpent-1-ene-2,5-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3-Methylpent-1-ene-2,5-diyl)dibenzene: is an organic compound with the molecular formula C18H20 . It is also known by other names such as 2,4-Diphenyl-4-methyl-1-pentene and 4-Methyl-2,4-diphenyl-1-pentene . This compound is characterized by its structure, which includes a pentene backbone with two phenyl groups attached at the 2 and 4 positions, and a methyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(3-Methylpent-1-ene-2,5-diyl)dibenzene can be synthesized through the dimerization of alpha-methylstyrene . The reaction typically involves the use of a catalyst such as aluminum chloride or boron trifluoride under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of alpha-methylstyrene to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(3-Methylpent-1-ene-2,5-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using in the presence of a to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: 1,1’-(3-Methylpent-1-ene-2,5-diyl)dibenzene is used as a molecular weight regulator and chain transfer agent in polymerization reactions. It helps control the molecular weight distribution of polymers, leading to materials with desired properties .
Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives may be explored for potential use in drug development and biochemical research.
Industry: In the industrial sector, this compound is utilized as an additive in the production of high-performance plastics and resins. It enhances the mechanical and thermal properties of these materials .
Mechanism of Action
The mechanism of action of 1,1’-(3-Methylpent-1-ene-2,5-diyl)dibenzene primarily involves its role as a chain transfer agent in polymerization reactions. It interacts with growing polymer chains, transferring its hydrogen atoms to the chain ends, thereby regulating the polymer’s molecular weight. This process helps achieve polymers with uniform properties and improved performance .
Comparison with Similar Compounds
- Alpha-methylstyrene dimer
- 4,4-Dimethyl-2,4-diphenyl-1-butene
- 1,1’-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-benzene
Uniqueness: 1,1’-(3-Methylpent-1-ene-2,5-diyl)dibenzene stands out due to its specific structure, which imparts unique properties such as enhanced stability and reactivity in polymerization reactions. Its ability to act as a molecular weight regulator and chain transfer agent makes it valuable in the production of high-performance materials .
Properties
CAS No. |
858942-11-7 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(3-methyl-4-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3-12,15H,2,13-14H2,1H3 |
InChI Key |
OSXOAYMANZMTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)

![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)



![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)


